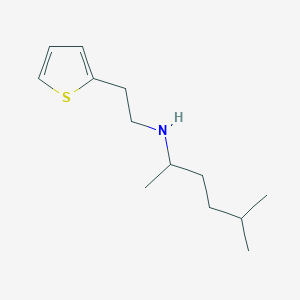

5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine

Description

Properties

Molecular Formula |

C13H23NS |

|---|---|

Molecular Weight |

225.40 g/mol |

IUPAC Name |

5-methyl-N-(2-thiophen-2-ylethyl)hexan-2-amine |

InChI |

InChI=1S/C13H23NS/c1-11(2)6-7-12(3)14-9-8-13-5-4-10-15-13/h4-5,10-12,14H,6-9H2,1-3H3 |

InChI Key |

ZSPRFCTYYSKPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NCCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine typically involves the reaction of 2-thiopheneethylamine with 5-methylhexan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

Rotigotine Hydrochloride and Related Compounds

- Rotigotine Hydrochloride (USP): A dopamine agonist used in Parkinson’s disease therapy, structurally characterized by a (2-thienyl)ethylamino group attached to a tetralin scaffold. Its molecular formula is C₁₉H₂₅NOS·HCl (MW: 351.93) .

- Rotigotine Related Compound G: Features a bis[2-(thiophen-2-yl)ethyl]amino group (C₂₂H₂₅NOS₂·HCl, MW: 420.03), demonstrating enhanced steric bulk compared to the target compound .

- Rotigotine Related Compound H: Contains a methoxy-tetrahydronaphthalene core with a propyl and thiophen-2-yl ethyl substituent (C₁₉H₂₅NOS·HCl), highlighting the pharmacological importance of the thiophene-ethyl motif in CNS-targeting molecules .

However, its aliphatic hexan-2-amine chain lacks the rigid aromatic core of Rotigotine, which may reduce binding affinity or metabolic stability.

Heterocyclic and Aliphatic Analogues

N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

- Molecular Formula : C₁₀H₁₁N₃S (MW: 205.28)

- Structure : Combines a pyrimidine ring with a thiophen-2-ylmethyl group. Melting point: 105–106°C .

- Applications : Likely used as a building block in medicinal chemistry due to its dual heterocyclic nature.

N-(5-Methylhexan-2-yl)thietan-3-amine

- Molecular Formula : C₁₀H₂₁NS (MW: 187.35)

- Structure : Substitutes the thiophene ring with a thietane (3-membered sulfur-containing ring), introducing ring strain and altering electronic properties .

These differences influence solubility, reactivity, and biological target specificity.

Physicochemical and Commercial Profile

*Estimated based on structural analysis.

Key Observations :

- Discontinuation suggests challenges in synthesis, stability, or market demand compared to commercially available analogues like Rotigotine derivatives .

Biological Activity

5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine is a compound that has garnered attention for its potential biological activities. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a hexanamine backbone with a methyl group and a thiophene moiety, which are significant in determining its biological interactions. The presence of the thiophene ring is known to enhance the pharmacological profile of compounds due to its electron-rich nature, which can facilitate interactions with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiophene rings have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. A notable study indicated that certain thiophene derivatives demonstrated superior potency against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | Staphylococcus aureus | 4 µg/mL |

| Thiophene Derivative B | Escherichia coli | 16 µg/mL |

| This compound | Staphylococcus epidermidis | 8 µg/mL |

Antiviral Properties

Research has also explored the antiviral potential of similar compounds. For example, derivatives with structural similarities to this compound were tested against human norovirus. Some compounds exhibited effective inhibition of viral replication at low micromolar concentrations, suggesting that modifications to the thiophene structure can enhance antiviral efficacy .

Table 2: Antiviral Activity Against Norovirus

| Compound Name | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.9 | 30 | 33 |

| Compound B | 1.5 | 25 | 16.7 |

The biological activity of this compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies have indicated that compounds with similar structures can bind effectively to enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial growth and replication .

Table 3: Molecular Targets and Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| DNA Gyrase | -8.5 |

| Dihydrofolate Reductase | -7.9 |

Case Studies

- Case Study on Antibacterial Activity : A recent study synthesized several thiophene derivatives and evaluated their antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the thiophene ring significantly enhanced activity, with some compounds achieving MIC values lower than traditional antibiotics .

- Case Study on Antiviral Efficacy : Another investigation focused on the antiviral effects of thiophene-containing compounds against norovirus in vitro. The study highlighted that structural variations led to significant differences in antiviral potency, emphasizing the importance of molecular design in drug development .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for 5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine, and what key intermediates should be characterized? A: The synthesis typically involves multi-step processes, including:

- Alkylation/Reductive Amination: Reacting a thiophene-containing alkyl halide (e.g., 2-(thiophen-2-yl)ethyl chloride) with a branched amine (e.g., 5-methylhexan-2-amine) under basic conditions (e.g., NaOH) to form the amine linkage .

- Intermediate Characterization: Key intermediates (e.g., thiophen-2-ylethyl chloride or pre-aminated hexane derivatives) should be verified via ¹H/¹³C NMR for regiochemical fidelity and GC-MS to confirm purity. Contaminants like unreacted starting materials or byproducts (e.g., dialkylated species) must be monitored .

Basic Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound, and how can data discrepancies be addressed? A: Essential techniques include:

- NMR Spectroscopy: ¹H NMR resolves methyl and ethyl groups near the amine, while ¹³C NMR confirms branching and thiophene connectivity.

- X-ray Crystallography: For unambiguous conformation analysis, single-crystal diffraction (using programs like SHELXL ) resolves bond angles and torsional strain .

- Discrepancy Resolution: Conflicting data (e.g., unexpected NOEs in NMR) require cross-validation via IR spectroscopy (amine N-H stretches) and HPLC to rule out impurities .

Basic Bioactivity

Q: What in vitro assays are typically employed to assess the biological activity of this compound? A: Initial screening often uses:

- Receptor Binding Assays: Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀) .

- Enzyme Inhibition Assays: Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition) measure catalytic activity modulation .

- Cytotoxicity Profiling: MTT assays on cell lines (e.g., HEK-293) evaluate baseline toxicity .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve the yield of the final amine product in multi-step syntheses? A: Key optimizations include:

- Temperature Control: Lowering reaction temperatures (<0°C) during alkylation minimizes side reactions (e.g., over-alkylation) .

- Catalyst Selection: Palladium-based catalysts (e.g., Pd/C) enhance reductive amination efficiency under H₂ atmospheres .

- Purification: Gradient silica gel chromatography or HPLC isolates the target amine from diastereomers or residual solvents .

Advanced Characterization

Q: What strategies resolve contradictions between crystallographic data and spectroscopic results when determining molecular conformation? A: Discrepancies (e.g., NMR-indicated flexibility vs. rigid X-ray structures) are addressed by:

- Dynamic NMR: Variable-temperature studies identify conformational exchange in solution .

- DFT Calculations: Computational models (e.g., Gaussian) predict energetically favorable conformers and validate spectroscopic assignments .

- Multi-technique Synergy: Pairing XRD with SAXS (small-angle X-ray scattering) reconciles solid-state vs. solution-phase behavior .

Advanced Bioactivity

Q: How can molecular docking studies elucidate the interaction between this compound and its putative biological targets? A: Methodological steps include:

- Target Selection: Prioritize receptors with structural homology to thiophene-binding proteins (e.g., GPCRs or cytochrome P450 isoforms) .

- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding, focusing on thiophene π-π stacking and amine hydrogen bonding .

- Validation: Compare docking scores with experimental IC₅₀ values and mutate key residues (e.g., via site-directed mutagenesis) to confirm binding hotspots .

Safety & Handling

Q: What are the recommended safety protocols for handling this compound in laboratory settings? A: Protocols include:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid amine vapor inhalation .

- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Data Contradiction Analysis

Q: How should researchers approach conflicting bioactivity data obtained from different assay platforms? A: Resolve contradictions by:

- Assay Validation: Ensure consistency in buffer pH, temperature, and cell line viability across platforms .

- Orthogonal Assays: Confirm binding via SPR (Surface Plasmon Resonance) and functional activity via cAMP accumulation assays .

- Statistical Rigor: Apply Bland-Altman analysis to quantify inter-assay variability and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.